3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring are often part of bioactive molecules. For instance, Ethyl 3-(furan-2-yl)propionate is used as a flavoring agent in the food industry .
Synthesis Analysis
Furan derivatives can be synthesized from biomass-derived furans such as furfural and 5-hydroxymethylfurfural . These compounds are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
Molecular Structure Analysis
The molecular structure of furan derivatives can be complex and varies depending on the specific compound. For example, the crystal structure of (E)-3-(furan-2-yl)acrylonitrile has been studied .
Chemical Reactions Analysis
Furan derivatives undergo many reactions. For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH affords products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives depend on the specific compound. For example, furfural is a heterocyclic aldehyde with oxygen as the heteroatom replacing one of the carbon atoms of the five-membered ring. It has a density of 1160 kg/m^3 and boils at 161.7°C .
Scientific Research Applications
Biochemical Analysis and Pharmacological Potential
- Biochemical Parameter Analysis : A study by Danilchenko (2017) focused on the biochemical parameters in rats treated with a related compound, sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate. It was found to influence various biochemical markers, suggesting potential as an antioxidant and immune-modulating agent (Danilchenko, 2017).
Chemical Synthesis and Catalysis
- Cobalt(III)-Catalyzed Synthesis : Hummel and Ellman (2014) developed a new cobalt(III) catalyst for the synthesis of N-aryl-2H-indazoles and furans, demonstrating its application in creating compounds including 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole (Hummel & Ellman, 2014).
Synthesis of Furan Derivatives
- Furan Derivatives Synthesis : Palmieri, Gabrielli, and Ballini (2010) developed a method for synthesizing furan derivatives, including 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole, showing its relevance in pharmaceutical research (Palmieri et al., 2010).
Crystal Structure Analysis
- Crystal Structure of Furan-Indazole Compounds : Sopková-de Oliveira Santos et al. (2000) analyzed the crystal structure of 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole, offering insights into the molecular arrangement and potential applications in material sciences (Sopková-de Oliveira Santos et al., 2000).
Tautomerism and Chemical Properties
- Thiol-Thione Tautomerism : Koparır, Çetin, and Cansiz (2005) studied the tautomeric equilibrium in compounds like 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol, highlighting the chemical properties relevant to the synthesis and application of this compound (Koparır et al., 2005).
Analgesic Activity Research
- Analgesic Activity of Derivatives : Danilchenko (2018) researched the analgesic activity of derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiols, offering a foundation for developing new analgesic agents related to this compound (Danilchenko, 2018).
Antidepressant and Antianxiety Activity
- Psychotropic Potential : Kumar et al. (2017) synthesized and evaluated novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, assessing their antidepressant and antianxiety activities, relevant to the pharmacological context of this compound (Kumar et al., 2017).
Antioxidant Properties
- Antioxidant Activity Analysis : Polo et al. (2016) investigated the antioxidant properties of tetrahydroindazole derivatives, providing insight into the potential health-related applications of this compound (Polo et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-5-9-8(4-1)11(13-12-9)10-6-3-7-14-10/h3,6-7H,1-2,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJITBLCAMTAOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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